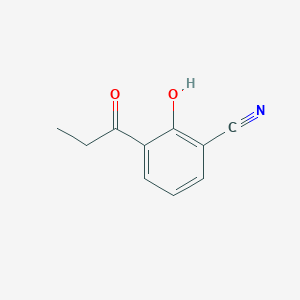

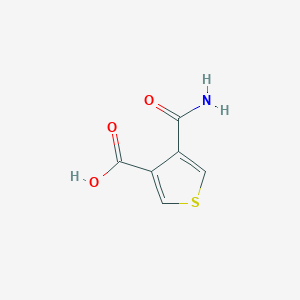

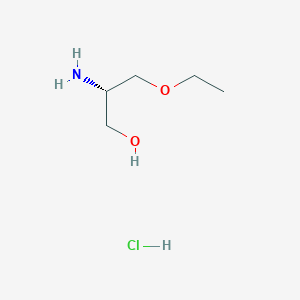

Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Benzonitrile, 2-hydroxy-” is an organic compound with the formula C7H5NO . It is also known by other names such as Salicylonitrile, o-Cyanophenol, o-Hydroxybenzonitrile, Benzonitrile, o-hydroxy-, Salicylnitrile, 2-Cyanophenol, and 2-Hydroxybenzonitrile .

Molecular Structure Analysis

The molecular structure of Benzonitrile, 2-hydroxy- can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H .Chemical Reactions Analysis

The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . The ionic liquid [HSO3 - b -Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation . When the molar ratio of benzaldehyde to (NH2OH)2 · [HSO3 - b -Py]·HSO4 was 1: 1.5, the volume ratio of paraxylene to [HSO3 - b -Py]·HSO4 was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .Physical And Chemical Properties Analysis

Benzonitrile is a colorless liquid with a sweet bitter almond odor . It has a molecular weight of 119.1207 . It is mainly used as a precursor to the resin benzoguanamine .Applications De Recherche Scientifique

Neuroprotection in Retinal Diseases

A novel calpain inhibitor related to the structure of Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-, named SNJ-1945, has been investigated for its potential in reducing retinal cell death both in vivo and in vitro. The study by Shimazawa et al. (2010) demonstrated that SNJ-1945 significantly inhibited cell loss in the ganglion cell layer and thinning of the inner plexiform layer induced by N-methyl-d-aspartate (NMDA) in mice. This suggests a valuable neuroprotective approach against retinal diseases, implicating the involvement of calpain activation in retinal cell death mechanisms Shimazawa et al., 2010.

Cognitive and Attention Enhancement

Benzonitrile derivatives, specifically those based on a 2-aminoethylbenzofuran skeleton like ABT-239, have been found to possess potent H3 receptor antagonism properties. The research by Cowart et al. (2005) illustrates that these compounds can significantly enhance cognition and attention in animal models without stimulating locomotor activity or inducing central nervous system-based side effects. This highlights their potential utility in treating cognitive dysfunction Cowart et al., 2005.

Antioxidative and Anti-embolic Effects

A novel synthetic coumarin derivative, closely related in structure to Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-, exhibited cerebroprotective potential against pharmaceutically induced ischemic stroke in male Wistar rats. The study by Mnafgui et al. (2019) highlighted its significant preventive effects on the embolic process and cerebral damages, suggesting a potential therapeutic role against myocardial infarction and stroke through an anti-vitamin K mechanism Mnafgui et al., 2019.

Antinociceptive Activity

Research into the antinociceptive properties of derivatives of Benzonitrile, 2-hydroxy-3-(1-oxopropyl)-, has shown significant potential in the development of new pain management drugs. For instance, derivatives such as 5-iodo-3-(2-oxopropyl)-3-hydroxy-2-oxindole and related compounds have demonstrated pronounced peripheral and central antinociceptive effects in both thermal and chemical models of nociception, suggesting an alternative to classical opioids with reduced side effects Giorno et al., 2015.

Safety And Hazards

Propriétés

IUPAC Name |

2-hydroxy-3-propanoylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-9(12)8-5-3-4-7(6-11)10(8)13/h3-5,13H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYDJDPFLBFFOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CC(=C1O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzonitrile, 2-hydroxy-3-(1-oxopropyl)- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1382508.png)

![N-[2-(morpholin-4-yl)ethyl]thiolan-3-amine dihydrochloride](/img/structure/B1382511.png)

![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1382514.png)

![3-Thia-9-azaspiro[5.5]undecane 3,3-dioxide hydrochloride](/img/structure/B1382519.png)